3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3S2/c15-11-2-1-7-17-14(11)21-10-5-8-18(9-6-10)23(19,20)13-4-3-12(16)22-13/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPGOVJGFILDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the chlorothiophene moiety: This step involves the chlorination of thiophene to introduce the chlorine atom.
Synthesis of the piperidine derivative: The piperidine ring is functionalized with a sulfonyl group, often using sulfonyl chloride reagents.
Coupling reactions: The chlorothiophene and piperidine derivatives are coupled using suitable coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs involve variations in the sulfonyl group, heterocyclic linkers, and aryl substituents. Key examples include:
Key Observations :
- Sulfonyl Group Variations: The 5-chlorothiophene sulfonyl group in the target compound differs from phenyl-based sulfonyl groups (e.g., 6m, 6n, 14d).
- Piperidine’s flexibility and nitrogen lone pairs may enhance interactions in biological systems.
- Functional Group Replacements : The naphthalene-carbonyl analog () replaces sulfonyl with a carbonyl group, which is less polar and may decrease solubility in polar solvents.
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing substituents (e.g., 6m’s trifluoromethyl group) exhibit higher melting points (108°C), indicating stronger intermolecular forces. The target’s 5-chlorothiophene group, while moderately electron-withdrawing, may result in a melting point intermediate between 6m and 6n (low m.p.) .
- Solubility : Sulfonyl groups generally enhance water solubility, but the hydrophobic thiophene and bromopyridine moieties in the target compound may offset this, favoring organic solvents like DMSO or chloroform.
Electronic and Reactivity Profiles
- Sulfonyl Group Stability : Thiophene sulfonyl groups are less prone to hydrolysis compared to aliphatic sulfonamides (e.g., ), enhancing stability under physiological conditions.
Biological Activity
3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a piperidine moiety linked via an ether bond. The presence of a sulfonyl group attached to a chlorothiophene enhances its reactivity and potential biological interactions.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C14H15BrClN3O2S
- Molecular Weight: 373.71 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the sulfonamide: Reaction of 5-chlorothiophene with sulfonyl chloride.
- Piperidine substitution: Coupling with piperidine derivatives to introduce the piperidinyl group.
- Bromination: Bromination of the pyridine ring to yield the final product.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In Vitro Studies:
A series of derivatives related to this compound were tested for their antibacterial effects, revealing minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against M. tuberculosis and other pathogens .
Anticancer Potential
Research has indicated that compounds featuring piperidine and pyridine rings possess anticancer properties. For example, studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis . The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various pyridine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of electron-withdrawing groups, such as bromine or chlorine, significantly enhanced antibacterial activity . The compound exhibited promising results with an MIC comparable to standard antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of compounds similar to this compound. The findings revealed that these compounds could inhibit the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Sulfonylation of piperidine : Reacting piperidin-4-ol with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated intermediate .
Coupling with bromopyridine : A nucleophilic substitution or cross-coupling reaction (e.g., SNAr or Buchwald-Hartwig) to attach the bromopyridine moiety to the piperidine oxygen. Reaction conditions may involve palladium catalysts and heat .
- Critical Step : Purification via column chromatography (e.g., silica gel, hexanes/EtOAc gradients) is essential to achieve high yields (>95%) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity (H315-H319 codes) .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Follow P401-P422 storage guidelines .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501-P502 protocols) .
Q. How is purity validated for this compound in research settings?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with >99% purity thresholds, using C18 columns and acetonitrile/water mobile phases .
- Spectroscopy : Confirm molecular structure via / NMR and high-resolution mass spectrometry (HRMS). For example, HRMS should match the exact mass (calculated for : 435.91 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. Key parameters include bond angles (e.g., O–C–C ≈ 121.0°) and torsion angles to confirm stereochemistry .
- Validation Tools : Mercury CSD 2.0 enables packing pattern analysis and void visualization to assess crystallographic stability .
Q. What computational methods are suitable for modeling substituent effects on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to study solubility and aggregation behavior .
Q. How should researchers address contradictory data in reaction optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading). For example, vary Pd(PPh) concentrations (0.5–5 mol%) to optimize coupling efficiency .
- Statistical Analysis : Apply ANOVA to identify significant factors. Replicate trials (n ≥ 3) to reduce error margins .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
